molecular formula C8H6S2 B8509386 1-Benzothiophene-7-thiol

1-Benzothiophene-7-thiol

Cat. No.: B8509386
M. Wt: 166.3 g/mol
InChI Key: NBWFOQXFCKUKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzothiophene-7-thiol is a high-purity chemical compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecules. It is built around the benzo[b]thiophene scaffold, a privileged structure in drug discovery known for its presence in numerous bioactive molecules and U.S. FDA-approved pharmaceuticals . The core benzothiophene structure is a proven pharmacophore, featured in therapeutic agents such as the selective estrogen receptor modulator Raloxifene for osteoporosis, the 5-lipoxygenase inhibitor Zileuton for asthma, and the antifungal medication Sertaconazole . The specific addition of a thiol (-SH) functional group at the 7-position makes this derivative a valuable intermediate for further chemical modifications, including the formation of sulfide bonds or conjugation to other molecular entities. In research settings, this compound holds potential across multiple domains. In pharmaceutical research, derivatives of benzothiophene exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties . The thiol group is particularly useful for creating disulfide links or coordinating with metal surfaces, which can be applied in developing self-assembled monolayers (SAMs) and novel organic electronic materials . Researchers also utilize benzothiophene derivatives as diagnostic tools, such as amyloid-binding agents for studying neurodegenerative diseases like Alzheimer's . The mechanism of action for any resulting compound is highly dependent on the final molecular structure but often involves targeted interactions with enzymes, receptors, or ion channels. This product is offered strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the specific scientific literature for the latest applications and handling protocols of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6S2

Molecular Weight

166.3 g/mol

IUPAC Name

1-benzothiophene-7-thiol

InChI

InChI=1S/C8H6S2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,9H

InChI Key

NBWFOQXFCKUKGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)SC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Benzothiophene 7 Thiol and Its Derivatives

Strategies for the Construction of Benzothiophene (B83047) Ring Systems

The formation of the bicyclic benzothiophene scaffold is a critical step and has been achieved through several powerful chemical transformations. These methods often allow for the incorporation of various substituents on both the benzene (B151609) and thiophene (B33073) rings.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a common and effective strategy for synthesizing the benzothiophene core. These reactions typically involve the formation of a key carbon-sulfur or carbon-carbon bond to close the thiophene ring onto a pre-existing benzene ring.

One classical approach involves the cyclization of arylthioacetic acids. For instance, the reaction of a thiophenol with chloroacetic acid yields an arylthioacetic acid, which can then be cyclized in the presence of acetic anhydride to form a 3-hydroxybenzo[b]thiophene intermediate. Subsequent dehydroxylation provides the benzothiophene core chemicalbook.com. Another pathway is the oxidative cyclization of α-mercaptocinnamic acid using reagents like potassium ferricyanide (K3Fe(CN)6) or iodine chemicalbook.com.

Arylmercapto acetals also serve as precursors for benzothiophene synthesis through gas-phase reactions using catalysts like zinc chloride-impregnated montmorillonite or via acid catalysis with reagents such as Amberlyst A-15 in boiling toluene chemicalbook.com. Furthermore, 2-phenylthioethanol can undergo oxidation-cyclization at high temperatures in the presence of a Palladium/Aluminum (Pd/Al) catalyst to yield benzo[b]thiophene chemicalbook.com.

Metal-Catalyzed Annulation Approaches

Transition metal-catalyzed reactions provide a powerful and versatile toolkit for constructing benzothiophene derivatives from simple, readily available starting materials. Palladium catalysis is particularly prominent in this area.

A notable example is the palladium-catalyzed annulation of aryl sulfides with alkynes. This method allows for the convergent synthesis of 2,3-disubstituted benzothiophenes and represents a sulfur variant of the well-known Larock indole synthesis nih.gov. The reaction demonstrates broad functional group tolerance, enabling the rapid assembly of complex molecular architectures.

Gold-catalyzed reactions have also been employed. For example, a gold-catalyzed carbothiolation provides an atom-economical route to 2,3-disubstituted benzothiophenes rsc.org. Similarly, mercury(II)-catalyzed cyclization of 2-alkynylphenyl alkyl sulfoxides can yield 3-acylbenzo[b]thiophenes jk-sci.com. Copper-catalyzed methods, such as the thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide, offer an efficient route to various 2-substituted benzo[b]thiophenes rsc.org.

Electrophilic Sulfur-Mediated Cyclizations

Electrophilic cyclization of ortho-alkynyl thioanisoles is an attractive approach for direct access to the benzothiophene core. This strategy involves the attack of the alkyne nucleophile on an electrophilic sulfur species, triggering the ring-closing cascade.

A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt has been successfully employed as the electrophilic sulfur source for the cyclization of various o-alkynyl thioanisoles. This reaction proceeds under mild, ambient temperature conditions and tolerates a wide range of functional groups, affording 2,3-disubstituted benzo[b]thiophenes with a valuable thiomethyl group at the 3-position in excellent yields rsc.org. Other electrophiles that have been used for this purpose include iodine (I2), iodine monochloride (ICl), N-iodosuccinimide (NIS), bromine (Br2), and N-bromosuccinimide (NBS) rsc.org.

The proposed mechanism begins with the attack of the alkyne on the electrophilic sulfur reagent. The resulting intermediate then undergoes intramolecular cyclization through a nucleophilic ring-opening of a three-membered sulfonium ring intermediate. The final step involves demethylation to yield the desired benzothiophene product rsc.org.

Aryne Reactions with Sulfides

The reaction of arynes with alkynyl sulfides offers a one-step, intermolecular method for the synthesis of a wide range of 3-substituted and multisubstituted benzothiophenes nih.gov. Arynes, highly reactive intermediates, are typically generated in situ from precursors like o-silylaryl triflates.

This method exhibits good functional group tolerance and allows for versatile C2 functionalizations of the resulting benzothiophene product nih.gov. The reaction mechanism is believed to proceed via the nucleophilic addition of the sulfur atom of the alkynyl sulfide to the aryne intermediate. This is followed by a cyclization step onto the alkyne carbon, which constructs the benzothiophene skeleton. Subsequent protonation of the resulting zwitterionic intermediate yields the final product nih.gov. This approach has proven effective for creating diverse benzothiophene structures that are otherwise difficult to access through conventional methods nih.gov.

Introduction of the Thiol Group into Benzothiophene Scaffolds

Once the benzothiophene nucleus is formed, the next critical step is the introduction of the thiol group at the 7-position. While direct C-H thiolation at this position is not widely reported, several robust, albeit indirect, methods exist for converting other functional groups at the 7-position into the desired thiol.

Direct Thiolation Procedures

Direct thiolation refers to methods that install the thiol group onto a pre-functionalized benzothiophene ring. While direct C-H activation for thiolation at the C7 position is challenging, established multi-step procedures starting from functionalized benzothiophenes are reliable.

Via Reduction of Sulfonyl Chlorides: A common and effective route begins with the chlorosulfonation of the parent benzothiophene. Reacting benzothiophene with chlorosulfonic acid can produce a mixture of sulfonyl chloride isomers . After separation, the desired benzo[b]thiophene-7-sulfonyl chloride can be reduced to the corresponding 1-benzothiophene-7-thiol. Various reducing agents can be employed for this transformation, including zinc powder in the presence of a dilute acid or lithium aluminum hydride taylorfrancis.comcore.ac.uk. Catalytic hydrogenation using a palladium catalyst under a moderate pressure of hydrogen also effectively reduces aromatic sulfonyl chlorides to thiols taylorfrancis.com.

Via the Newman-Kwart Rearrangement: The Newman-Kwart rearrangement provides a powerful method for converting phenols into thiophenols wikipedia.orgorganic-chemistry.org. This synthetic sequence would start with 7-hydroxybenzo[b]thiophene. The key steps are:

Formation of O-Aryl Thiocarbamate: The 7-hydroxybenzo[b]thiophene is first deprotonated with a base and then reacted with a dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to form the O-(benzo[b]thiophen-7-yl) dialkylthiocarbamate jk-sci.comorganic-chemistry.org.

Thermal Rearrangement: The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C), inducing an intramolecular rearrangement where the aryl group migrates from the oxygen to the sulfur atom. This forms the thermodynamically more stable S-(benzo[b]thiophen-7-yl) dialkylthiocarbamate jk-sci.comwikipedia.org. The driving force for this reaction is the conversion of a C=S double bond into a more stable C=O double bond organic-chemistry.org.

Hydrolysis: The resulting S-aryl thiocarbamate is then hydrolyzed, typically under basic conditions (e.g., with sodium hydroxide or potassium hydroxide), to cleave the carbamate group and yield the final this compound wikipedia.org.

This sequence represents a reliable, though multi-step, procedure for the regioselective introduction of a thiol group onto the benzothiophene benzene ring when the corresponding hydroxy derivative is available.

Advanced Synthetic Protocols for Regioselective Functionalization

Advanced synthetic methods provide powerful tools for the regioselective functionalization of the 1-benzothiophene core, allowing for the introduction of various substituents on the periphery of the molecule. These methods are crucial for the synthesis of complex derivatives of this compound.

Cross-Coupling Reactions for Peripheral Modification

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the functionalization of benzothiophenes. Reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, can be used to form carbon-carbon bonds. rsc.org For instance, a halogenated 1-benzothiophene derivative at the 7-position could be coupled with a variety of boronic acids to introduce aryl or alkyl substituents. While less common, copper-catalyzed thiolation reactions of aryl halides also provide a direct route to introduce a sulfur-containing moiety, which could then be converted to a thiol. nih.govrsc.org

Catalyst/ReagentsReactant 1Reactant 2ProductYield (%)Reference
Pd(OAc)₂, PivOK4,8-dibromobenzo[1,2-d:4,5-d′]bis( prepchem.comnih.govresearchgate.netthiadiazole)(2-ethylhexyl)thiopheneMono- and bis-thienylated productsLow to moderate nih.gov
CuI2-halo-1-(2-haloaryl)-3,3,3-trifluoropropylenesNa₂S2-trifluoromethyl benzothiophenesModerate to good nih.gov

Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying aromatic systems. For the benzothiophene scaffold, C-H activation can be directed to various positions. While functionalization at the C2 and C3 positions of the thiophene ring is more common, methods for functionalizing the benzene ring have also been developed. hw.ac.uk For example, the carboxylation of a hydroxybenzothiophene at the 7-position has been reported. researchgate.net

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a wide range of functional groups. A suitable DMG on the benzothiophene core could potentially direct lithiation to the 7-position.

Activation of the benzothiophene ring through oxidation of the sulfur atom to a sulfoxide can also influence the regioselectivity of C-H functionalization. For instance, benzothiophene S-oxides have been shown to undergo metal-free arylation at the C4 position. nih.gov

Catalyst/ReagentsSubstrateReactantProductYield (%)Reference
Photoredox catalystHydroxybenzothiopheneCO₂7-carboxy-hydroxybenzothiophene99% researchgate.net
TFAABenzothiophene S-oxidePhenolC4-arylated benzothiopheneVaries nih.gov
Pd(OAc)₂, Ag₂O, NaOAcBenzo[b]thiopheneAryl iodideα-arylated benzo[b]thiopheneVaries acs.org

Oxidative Annulation and Cyclization Strategies

The construction of the benzothiophene ring system itself can be achieved through various oxidative cyclization strategies. These methods often involve the formation of a key C-S bond to close the thiophene ring. One approach is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov Mechanistic investigations suggest that some oxidative cyclization reactions may proceed through a disulfide intermediate. mdpi.com While these methods are generally used to construct the core benzothiophene structure, the choice of appropriately substituted starting materials could allow for the direct synthesis of benzothiophenes with a functional group at the 7-position, which could then be converted to a thiol.

Catalyst/ReagentsStarting MaterialProductYield (%)Reference
DMSON4-(2-((4-methoxybenzyl)thio)phenyl) substituted triazoleC5-substituted benzo hw.ac.ukwikipedia.orgthiazolo[2,3-c] nih.govresearchgate.netwikipedia.orgtriazoleVaries mdpi.com
Dimethyl(thiodimethyl)sulfonium tetrafluoroborateo-alkynyl thioanisole2,3-disubstituted benzo[b]thiopheneup to 99% nih.gov

Theoretical and Computational Insights into this compound Remain Largely Unexplored

Despite the significant interest in the theoretical and computational chemistry of benzothiophene and its derivatives, a comprehensive analysis of this compound is notably absent from publicly available scientific literature. Extensive searches for dedicated studies on this specific compound have not yielded the detailed research findings necessary to construct an in-depth article covering its quantum chemical calculations, electronic structure, excited-state analysis, and frontier molecular orbital characteristics.

While numerous studies have employed sophisticated computational methods to investigate the properties of the broader benzothiophene family, the specific influence of a thiol group at the 7-position has not been a focus of published research. Methodologies such as Density Functional Theory (DFT) for elucidating electronic structures, Time-Dependent Density Functional Theory (TD-DFT) for analyzing excited states, and high-level ab initio methods for energetic characterization are commonly applied to similar molecules. researchgate.netmdpi.comscispace.com Furthermore, Frontier Molecular Orbital (FMO) analysis, including the profiling of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a standard approach to understanding the reactivity and electronic properties of such compounds. researchgate.netresearchgate.netyoutube.com

However, without specific computational data for this compound, any attempt to generate the detailed tables and in-depth analysis as requested would be speculative and lack the required scientific accuracy. The nuances of how the 7-thiol substituent modulates the electronic distribution, orbital energies, and excitation properties of the benzothiophene core remain a subject for future research.

Therefore, this article cannot be generated as per the user's detailed instructions due to the absence of specific scientific data for this compound in the public domain.

Theoretical and Computational Studies of 1 Benzothiophene 7 Thiol

Reaction Mechanism Elucidation via Computational Chemistry

Computational methods are instrumental in mapping the potential energy surfaces of reactions involving benzothiophene (B83047) systems. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most favorable reaction pathways, activation energies, and reaction kinetics, which are often difficult to measure experimentally.

Research suggests that the conversion of a thiophene (B33073) group fused to an aromatic ring into a thiol group can facilitate desulfurization. nih.govacs.orgacs.org Pyrolysis of larger systems like dibenzothiophene (B1670422) is understood to proceed through pathways involving thiol intermediates. acs.org In these mechanisms, after initial ring rearrangement, a thiol intermediate is formed which then undergoes desulfurization by dissociating into sulfur-free atoms and hydrocarbon products. acs.org This suggests that for 1-Benzothiophene-7-thiol, the presence of the thiol group could directly influence the pyrolysis mechanism, potentially lowering the energy barrier for sulfur removal compared to benzothiophene itself. The primary products from benzothiophene pyrolysis are predicted to be sulfur radicals and ethenethione. researchgate.netnih.gov

Calculated Activation Energies for Key Steps in Benzothiophene Pyrolysis Pathways
Reaction Step/PathwayDescriptionCalculated Activation Energy (kcal/mol)Computational Method
α-H Migration to β-PositionInitiation step of pyrolysis~73DFT
C–S Bond RuptureAlternative initiation stepHigher than H-migrationDFT
Thiol Intermediate DissociationDesulfurization from a thiol intermediate57.96DFT
Thiophene Ring OpeningFormation of 2-ethynylbenzenethiol57.96DFT

Hydrodesulfurization (HDS) is the industrial process for removing sulfur from petroleum products, and understanding its mechanism at a molecular level is key to developing more efficient catalysts. nih.gov Computational modeling of the HDS of benzothiophene and its derivatives has identified two primary reaction pathways:

Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur bonds without prior hydrogenation of the aromatic rings. The C–S bond hydrogenolysis leads to the formation of ethylbenzene. rsc.orguu.nl

Hydrogenation (HYD): In this pathway, one of the aromatic rings (either the benzene (B151609) or the thiophene ring) is first saturated with hydrogen. This pre-hydrogenation weakens the C–S bonds, facilitating their subsequent cleavage to remove the sulfur atom. nih.govuu.nl Products of this pathway include 2,3-dihydrobenzothiophene and tetrahydrobenzothiophene. tue.nl

Relative Reactivity in Hydrodesulfurization (HDS)
CompoundNumber of RingsRelative Reactivity
Thiophene1Lowest
Benzothiophene2Intermediate
Dibenzothiophene3Intermediate (similar to Benzothiophene)
Tetrahydrothiophene1 (Saturated)High
2,3-Dihydrobenzothiophene2 (Partially Saturated)Higher than Benzothiophene

A significant advantage of computational chemistry is its ability to characterize the geometry and energy of highly reactive, short-lived species such as reaction intermediates (IMs) and transition states (TSs). In the study of benzothiophene pyrolysis, DFT calculations have identified several key intermediates. Following the initial H-migration, carbene intermediates are formed. acs.org These carbenes can then undergo further rearrangements, including ring-opening to form species like 2-ethynylbenzenethiol. acs.org

For thiophene, the parent compound, detailed potential energy surfaces have been mapped, revealing multiple reaction channels. acs.orgnih.gov Pathways involve the formation of carbene intermediates, four-membered ring intermediates, and thiol-containing acyclic intermediates like but-1-en-3-yne-1-thiol. acs.orgnih.gov The energy barriers for the formation of these intermediates and the transition states connecting them determine the dominant reaction pathways and final products. For example, the direct conversion of thiophene to a carbene intermediate via a 3,2-H shift has a calculated critical energy of 73.19 kcal/mol. acs.orgnih.gov The subsequent decomposition of these intermediates leads to various products, with the pathway through 2-ethynylbenzenethiol being dominant for benzothiophene. acs.org

Calculated Energy Barriers for Thiophene Pyrolysis Intermediates
Intermediate/Transition StateFormation PathwayEnergy Barrier (kcal/mol)Computational Method
IM3 (Carbene)Thiophene → IM3 (3,2-H shift)73.19CCSD(T)/CBS
IM2 (Four-ring IM)IM1 (α-carbene) → IM291.71CCSD(T)/CBS
IM7 (but-1-en-3-yne-1-thiol)Thiophene → IM7 (via isomerization)102.95CCSD(T)/CBS
Decomposition of IM7IM7 → H₂S + C₄H₂85.76CCSD(T)/CBS

Adsorption Behavior and Interfacial Interactions Modeling

The interaction of sulfur compounds with surfaces is the first and often determining step in heterogeneous catalysis and adsorptive desulfurization. Computational modeling is used to investigate the preferred adsorption sites, geometries, and energies of molecules like benzothiophene on various materials.

Studies using DFT have explored the adsorption of benzothiophene on surfaces such as hexagonal boron nitride (h-BN), zeolites, and transition metal sulfides. nih.govrsc.org On h-BN, benzothiophene adsorbs preferentially in a parallel orientation to the surface, maximizing π-π interactions between its aromatic system and the h-BN sheet. nih.gov The interaction is primarily physical (physisorption), dominated by van der Waals forces, with a calculated adsorption energy of approximately -15 kcal/mol. nih.gov

On catalyst surfaces like Ni₂P or metal-exchanged zeolites, the interaction is stronger and more complex. researchgate.netresearchgate.net On NiY and CuY zeolites, benzothiophene interacts with the metal cations to form π-complexes through σ–π electron donation. researchgate.net On Ni₂P surfaces, DFT calculations show that benzothiophene prefers to adsorb at specific sites, such as the P-hollow and Ni-top sites. researchgate.net The adsorption energy and geometry are crucial as they dictate the orientation of the molecule for subsequent C–S bond cleavage in HDS reactions. The strength of this interaction is significantly influenced by the electronic structure of the surface and the adsorbate molecule.

Calculated Adsorption Energies (Ead) of Benzothiophene and Related Molecules on Various Surfaces
MoleculeSurfaceAdsorption Energy (kcal/mol)Adsorption Type
MethanethiolMonolayer h-BN~ -6.0Physisorption
ThiopheneMonolayer h-BN~ -10.0Physisorption (π-π interaction)
BenzothiopheneMonolayer h-BN~ -15.0Physisorption (π-π interaction)
DibenzothiopheneMonolayer h-BN~ -21.0Physisorption (π-π interaction)
ThiopheneMoS₂ Basal Plane~ -9.9 (-0.43 eV)Physisorption (van der Waals)

Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of specific experimental data for the chemical compound this compound. Despite the importance of the broader benzothiophene class of molecules in medicinal chemistry and materials science, detailed spectroscopic and analytical characterization for this particular isomer is not readily accessible. malayajournal.orgmalayajournal.orgresearchgate.netmodern-journals.com

Researchers and chemists rely on a suite of advanced analytical techniques to unambiguously determine the structure and purity of chemical compounds. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-hydrogen framework, High-Resolution Mass Spectrometry (HRMS) for precise molecular weight and elemental composition determination, X-ray Crystallography for elucidating the three-dimensional atomic arrangement in the solid state, and Optical Spectroscopy (UV-Vis and Fluorescence) for probing electronic properties.

While numerous studies report the synthesis and detailed characterization of various substituted benzothiophenes, the specific data for this compound is conspicuously absent from the retrieved results. rsc.org A Chinese patent mentions the compound by name but provides ¹H NMR data that is inconsistent with the expected simple structure of this compound, suggesting the data pertains to a different, more complex molecule within the patent's scope. google.com

This absence of data prevents a detailed discussion and presentation of the spectroscopic properties as outlined in the requested sections:

Spectroscopic Characterization and Advanced Analytical Techniques

Optical Spectroscopy:Information regarding the compound's electronic transitions is unavailable.

Fluorescence Spectroscopy:There is no information on the fluorescence properties or photoluminescence quantum yield of 1-Benzothiophene-7-thiol.

The inability to retrieve this fundamental data underscores that not all simple derivatives of common chemical scaffolds have been synthesized or fully characterized in the scientific literature. Consequently, a detailed, data-rich article focusing solely on the spectroscopic and analytical properties of this compound cannot be generated at this time.

Lack of Specific Research Data on this compound for Advanced Material Applications

The requested article outline focuses on highly specific applications, including:

Organic Semiconductor Research: detailing its use in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaic Cells (OPVs).

Supramolecular Chemistry and Self-Assembly: investigating Self-Assembled Monolayers (SAMs) on metal surfaces and the role of intermolecular interactions in material design.

Despite targeted searches for "this compound" and its derivatives in these specific areas, the available scientific literature does not provide the detailed research findings, data tables, or in-depth analysis required to populate the requested article sections accurately and without speculation. The focus of current research remains on other isomers and more complex structures derived from the benzothiophene (B83047) framework.

Therefore, it is not possible to generate a scientifically accurate and thorough article that focuses solely on "this compound" as per the provided instructions, due to the absence of specific experimental data and theoretical studies on this particular compound in the specified advanced applications.

Advanced Applications of 1 Benzothiophene 7 Thiol Derivatives in Materials Science

Development of Functional Polymeric Materials

The strategic functionalization of polymeric materials to impart specific chemical, electronic, or optical properties is a cornerstone of modern materials science. Derivatives of 1-benzothiophene-7-thiol represent a promising class of monomers for the synthesis of such functional polymers. The presence of both a reactive thiol group and a π-conjugated benzothiophene (B83047) core allows for the utilization of these derivatives in two primary, powerful polymerization methodologies: thiol-ene/yne "click" reactions and the direct incorporation into π-conjugated polymer backbones. These approaches lead to the development of advanced materials with tailored functionalities for a range of applications.

Thiol-Ene/Yne "Click" Reactions in Polymer Synthesis

"Click" chemistry encompasses a class of reactions that are rapid, efficient, and highly specific, making them ideal for polymer synthesis and modification. wikipedia.org The thiol-ene and thiol-yne reactions, in particular, are powerful tools for constructing polymer chains and networks under mild conditions. oup.com These reactions involve the addition of a thiol group across a double (ene) or triple (yne) bond, typically initiated by radicals or nucleophiles. wikipedia.orgresearchgate.net

The thiol group of this compound and its derivatives can readily participate in these "click" reactions. In a typical radical-mediated thiol-ene polymerization, a thiyl radical, generated via photolysis or thermal decomposition of an initiator, adds to an alkene to form a carbon-centered radical. wikipedia.org This radical then abstracts a hydrogen from another thiol group, regenerating the thiyl radical and propagating the chain-growth polymerization. mdpi.com This process is highly efficient and proceeds with anti-Markovnikov selectivity. wikipedia.org

Similarly, the thiol-yne reaction involves the sequential addition of two thiol molecules to an alkyne. wikipedia.org This can lead to the formation of either a vinyl sulfide after the first addition or a dithioether after the second, allowing for the creation of crosslinked or hyperbranched polymer architectures. researchgate.net The reactivity of aromatic thiols, such as this compound, in these reactions is influenced by the electronic nature of the aromatic ring, which can affect the acidity of the thiol proton and the stability of the resulting thiyl radical. researchgate.net

The versatility of thiol-ene/yne chemistry allows for the synthesis of a wide array of polymer architectures incorporating the this compound moiety. By selecting appropriate di- or multifunctional ene or yne monomers, linear, branched, or crosslinked polymers can be readily prepared. The incorporation of the benzothiophene unit in this manner can introduce desirable thermal, optical, and electronic properties into the resulting polymer.

Reaction Type Reactants Initiation Key Features Potential Polymer Architecture
Thiol-EneThis compound derivative, Di- or multifunctional alkenePhotoinitiator (e.g., DMPA), Thermal initiator (e.g., AIBN)High efficiency, Anti-Markovnikov selectivity, Mild reaction conditionsLinear, Branched, Crosslinked networks
Thiol-YneThis compound derivative, Di- or multifunctional alkyneRadical initiator, UV irradiation, Base catalysisStep-growth mechanism, Potential for hyperbranching and crosslinkingLinear, Hyperbranched, Crosslinked networks

This table provides a generalized overview of the potential application of this compound derivatives in thiol-ene/yne polymerizations based on established principles of these reactions.

Incorporation of this compound Moieties into π-Conjugated Polymer Systems

The benzothiophene core is a well-established building block for organic semiconductors due to its rigid, planar structure and electron-rich nature, which facilitates charge transport. researchgate.netmdpi.com The incorporation of benzothiophene and its derivatives into the backbone of π-conjugated polymers is a common strategy to tune their optoelectronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgacs.org

Derivatives of this compound can be incorporated into π-conjugated polymer systems through various synthetic methodologies. While the thiol group itself is not typically used for direct polymerization into the main chain of conjugated polymers, it serves as a versatile functional handle for pre- or post-polymerization modification. For instance, the thiol group can be used to attach the benzothiophene moiety to other monomers before polymerization or to functionalize a pre-existing polymer chain.

A more direct approach involves the chemical modification of the this compound to introduce polymerizable groups, such as halides or boronic esters, at other positions on the benzothiophene ring. This allows for its participation in common cross-coupling reactions used for the synthesis of conjugated polymers, such as Suzuki, Stille, or direct arylation polymerization (DAP). In this scenario, the thiol group would need to be protected during the polymerization and deprotected afterward to yield the desired functional polymer.

The presence of the sulfur atom in the benzothiophene ring, as well as the thiol group, can influence the electronic properties of the resulting polymer, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com This, in turn, affects the polymer's band gap, absorption spectrum, and charge carrier mobility. The ability to introduce a reactive thiol group provides an avenue for further functionalization, such as sensing applications or improving interfacial properties in electronic devices.

Polymerization Method Monomer Type Resulting Polymer Properties Potential Applications
Suzuki CouplingBoronic ester and halide functionalized benzothiophene derivativesControlled molecular weight and regioregularity, Tunable optoelectronic propertiesOFETs, OPVs, OLEDs
Stille CouplingOrganostannane and halide functionalized benzothiophene derivativesHigh yields, Tolerance to a wide range of functional groupsOFETs, OPVs, OLEDs
Direct Arylation Polymerization (DAP)C-H and halide functionalized benzothiophene derivativesMore atom-economical, Reduced synthetic stepsOFETs, OPVs, OLEDs

This table illustrates potential synthetic routes for incorporating the benzothiophene core into π-conjugated polymers, a strategy applicable to functionalized derivatives of this compound.

Coordination Chemistry of 1 Benzothiophene 7 Thiol

Ligand Design and Synthesis Utilizing the Benzothiophene (B83047) Thiol Moiety

No specific research detailing the design and synthesis of ligands based on the 1-Benzothiophene-7-thiol scaffold could be identified in the current scientific literature.

Metal Complex Formation and Structural Characterization

There is no available data on the formation of metal complexes with this compound or their structural characterization.

No published methods for the synthesis of transition metal complexes involving this compound as a ligand were found.

The coordination modes of this compound with metal centers have not been investigated or reported.

Catalytic Applications of Metal-Benzothiophene-Thiol Complexes

There are no documented catalytic applications for metal complexes of this compound.

Structure Activity Relationship Sar Studies in Medicinal Chemistry

Rational Design and Synthesis of Derivatives for Biological Evaluation

Detailed reports on the rational design and synthesis of derivatives based on the 1-Benzothiophene-7-thiol core for the purpose of biological evaluation are absent from the current scientific literature. While general synthetic methods for benzothiophene (B83047) derivatives are well-documented, specific synthetic routes and characterization data for a series of 7-thiol analogs are not available.

In Silico Studies for Lead Compound Optimization

No molecular docking studies specifically investigating the binding of this compound derivatives to any biological receptor have been published. Such studies are crucial for understanding the potential mechanism of action and for guiding the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity of compounds based on their physicochemical properties. However, no QSAR studies have been performed on a series of this compound derivatives, as no such series with corresponding biological data has been reported.

Mechanisms of Biological Action at a Molecular Level

Elucidation of the mechanisms of biological action at a molecular level for compounds based on the this compound scaffold has not been undertaken, as no biologically active derivatives have been identified or studied in the literature.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for 1-Benzothiophene-7-thiol

Traditional synthetic routes to substituted benzothiophenes can be resource-intensive. Future research will likely focus on developing more efficient, atom-economical, and environmentally benign methods for the synthesis of this compound. Modern synthetic strategies that could be adapted for this purpose include domino reactions, which allow for the construction of complex molecules in a single operation from simple precursors, and visible-light photocatalysis, which offers a green alternative to metal-catalyzed processes. malayajournal.orgacs.org

Key areas of investigation include:

One-Pot Domino Reactions: Designing a multi-component reaction sequence where starting materials react sequentially in a single pot to form the this compound core would significantly improve efficiency. malayajournal.orgmodern-journals.com This could involve a Knoevenagel condensation–Michael addition–intramolecular cyclization cascade. malayajournal.org

Photoredox Catalysis: Utilizing organic dyes and visible light to catalyze the formation of the benzothiophene (B83047) ring from appropriately substituted diazonium salts and alkynes could provide a metal-free and mild synthetic route. acs.org

Flow Chemistry: Implementing continuous flow processes for the synthesis would allow for safer handling of reactive intermediates, improved scalability, and precise control over reaction parameters, leading to higher yields and purity.

Table 1: Comparison of Potential Sustainable Synthetic Methodologies
MethodologyPotential CatalystKey AdvantagesAnticipated Challenges
Domino ReactionBase (e.g., NaOEt) or OrganocatalystHigh atom economy, reduced waste, single operation. malayajournal.orgRequires precise optimization of reaction conditions.
Visible-Light PhotocatalysisOrganic Dye (e.g., Eosin Y)Metal-free, uses renewable energy source, mild conditions. acs.orgSubstrate scope may be limited; quantum yield optimization.
Palladium-Catalyzed CyclizationPdI₂ or PdCl₂(PPh₃)₂High regioselectivity, good functional group tolerance. acs.orgias.ac.inCost and toxicity of palladium, need for catalyst recovery.

Advanced Computational Approaches for Predictive Material and Biological Properties

Computational chemistry provides powerful tools for predicting the properties of molecules before their synthesis, saving time and resources. For this compound and its derivatives, advanced computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) can offer deep insights into their electronic structure, reactivity, and potential applications. mdpi.com

Future computational studies should focus on:

Predicting Optoelectronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, band gaps, and absorption/emission spectra to identify derivatives suitable for use in organic semiconductors, OLEDs, and sensors. mdpi.comrsc.org

Modeling Thiol Reactivity: Simulating the reaction pathways for the thiol group, including its pKa, nucleophilicity, and propensity to form disulfide bonds. This can help in designing covalent inhibitors or responsive materials. chemrxiv.org

Simulating Self-Assembly: Using molecular dynamics simulations to predict how derivatives of this compound might self-assemble on surfaces or in solution, which is crucial for developing thin-film devices and nanomaterials.

Table 2: Proposed Computational Methods and Target Properties
Computational MethodSoftware PackageProperty to be PredictedPotential Application
DFT (e.g., PBE0/6-311+G(2d,p))Gaussian, ORCAHOMO/LUMO energies, electron affinity, reorganization energy. mdpi.comrsc.orgOrganic Electronics (OFETs)
TDDFTGaussian, TURBOMOLEUV-Vis absorption and emission spectra, Stokes shift. mdpi.comFluorescent Materials, Sensors
Molecular Dynamics (MD)GROMACS, AMBERCrystal packing, thin-film morphology, interaction with biomolecules.Material Design, Drug Discovery

Integration of this compound in Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the desirable properties of both components, such as the processability of organic polymers and the durability of inorganic frameworks. mdpi.com The unique structure of this compound makes it an excellent candidate for integration into such materials. The thiol group can act as a robust anchoring point to inorganic surfaces (like gold or silica), while the benzothiophene core provides a rigid, photoactive, and electronically tunable unit.

Emerging research avenues include:

Sol-Gel Synthesis: Incorporating this compound derivatives into silica or titania matrices using the sol-gel process to create novel nanocomposites. researchgate.netnih.gov The thiol could be functionalized with a trialkoxysilane group to facilitate covalent integration.

Covalent Organic Frameworks (COFs): Using this compound as a building block for creating highly ordered, porous crystalline frameworks. acs.orgrsc.org The thiol groups lining the pores could be used for capturing heavy metals or for catalysis.

Functionalized Nanoparticles: Grafting this compound onto the surface of inorganic nanoparticles (e.g., quantum dots, iron oxide) to modify their surface properties, enabling their use in bio-imaging or targeted drug delivery.

Table 3: Potential Hybrid Materials and Their Applications
Inorganic ComponentIntegration StrategyResulting Hybrid MaterialPotential Application
Silica (SiO₂)Sol-Gel with silane-functionalized thiolBenzothiophene-doped glassOptical filters, solid-state sensors
Gold Nanoparticles (AuNPs)Self-assembled monolayer via thiol-gold bondFunctionalized AuNPsBiomedical diagnostics, colorimetric sensors
Metal-Organic Framework (MOF)Post-synthetic modification or direct synthesisThiol-functionalized MOFGas storage, heterogeneous catalysis

Exploration of Unconventional Reactivity Modes of the Thiol Group in Complex Environments

The thiol group is well-known for its nucleophilic and redox chemistry. However, when placed within the specific electronic environment of the 1-benzothiophene scaffold, its reactivity could be modulated in unique ways. Future research should explore these unconventional reaction modes, particularly in environments that mimic biological systems or material interfaces.

Areas for exploration comprise:

Excited-State Intramolecular Proton Transfer (ESIPT): Investigating whether the thiol can act as a proton donor in an ESIPT process when a suitable proton-accepting group is introduced into the molecule. nih.gov This could lead to materials with exceptionally large Stokes shifts for applications in bio-imaging and lasers.

Thia-Michael Addition Control: Studying how the electronics of the benzothiophene ring influence the rate and reversibility of the thia-Michael addition to electrophilic olefins. mdpi.com This understanding is critical for designing targeted covalent inhibitors for specific proteins.

Single-Crystal-to-Single-Crystal Transformations: Exploring reactions within crystalline frameworks containing this compound, where the ordered environment could guide the reaction to produce unique products not achievable in solution. uic.edu This could involve redox transformations or coordination with metal ions.

Table 4: Unconventional Thiol Reactivity and Potential Triggers
Reactivity ModeTriggering Environment/ConditionScientific Significance
Excited-State Proton TransferPhotoexcitation in hydrogen-bonding systems. nih.govDevelopment of novel fluorophores with large Stokes shifts.
Reversible Covalent BondingProximity to electrophiles in biological active sites. mdpi.comDesign of adaptable covalent drugs with improved safety profiles.
Redox-Driven DimerizationOxidative environment or electrochemical potential. uic.eduCreation of redox-switchable materials and molecular machines.

Design of Responsive and Smart Materials Based on this compound Derivatization

"Smart" or "responsive" materials can change their properties in response to external stimuli. mdpi.com The this compound scaffold is an ideal platform for designing such materials. The benzothiophene core can serve as a signaling unit (e.g., chromophore or fluorophore), while the thiol group can be derivatized to act as the trigger.

Future designs for smart materials could include:

pH-Responsive Systems: Converting the thiol to a thioether with a nearby amine or carboxylic acid could create a system that changes its fluorescence or absorption properties upon protonation/deprotonation, acting as a pH sensor. researchgate.net

Redox-Responsive Systems: The reversible formation of a disulfide bond from two thiol groups can be used to create hydrogels that assemble or disassemble in response to oxidizing or reducing conditions, useful for controlled drug release.

Light-Responsive Phototransistors: Integrating derivatives into organic thin-film transistors (OTFTs) could lead to highly sensitive photodetectors, where UV or visible light modulates the charge transport through the material. researchgate.net

Table 5: Design of Smart Materials from this compound
StimulusThiol Derivatization StrategyMaterial ResponseExample Application
pH ChangeFormation of a thioether with a pH-sensitive group. researchgate.netChange in fluorescence ("on/off" switching).Intracellular pH imaging.
Redox PotentialReversible disulfide bond formation.Polymer cross-linking/de-cross-linking.Targeted drug delivery in tumor microenvironments.
Light (UV/Visible)Integration into a polymer blend channel material. researchgate.netModulation of drain current in a transistor.High-sensitivity photodetectors and optical switches.

Q & A

Basic Research Questions

Q. What experimental conditions optimize the synthesis of 1-Benzothiophene-7-thiol for high yield and purity?

  • Methodology : Synthesis typically involves thiolation of 1-benzothiophene precursors using sulfurizing agents (e.g., Lawesson’s reagent) under inert atmospheres. Key parameters include:

  • Temperature : 80–100°C to balance reaction rate and side-product formation.
  • Solvent : Anhydrous toluene or THF to prevent hydrolysis .
  • Catalyst : Catalytic amounts of triethylamine improve thiol group incorporation .
    • Validation : Confirm purity via HPLC (retention time comparison) and NMR (δ ~3.5 ppm for -SH proton) .

Q. How do structural features of this compound influence its stability under varying pH conditions?

  • Methodology :

  • Acidic/alkaline stability assays : Monitor degradation via UV-Vis spectroscopy (λmax 270–300 nm for benzothiophene backbone) under pH 2–12.
  • Kinetic analysis : Calculate half-life (t1/2) using first-order decay models .
    • Key Finding : Thiol (-SH) groups are prone to oxidation at pH > 9, necessitating storage under nitrogen .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Primary methods :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.1–7.8 ppm) and sulfur-linked carbons (δ 120–135 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 166.03 .
    • Supplementary : X-ray crystallography (for solid-state conformation) and FT-IR (S-H stretch ~2550 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electrophilic aromatic substitution (EAS) sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., cysteine proteases) using AutoDock Vina .
    • Validation : Compare predicted vs. experimental regioselectivity in halogenation or alkylation reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Approach :

  • Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC50 variability in enzyme inhibition assays).
  • Control standardization : Ensure consistent assay conditions (e.g., DMSO concentration ≤1%, pH 7.4 buffer) .
    • Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain selection or compound solubility .

Q. How does the electronic nature of substituents modulate the antioxidant activity of this compound analogs?

  • Methodology :

  • SAR study : Synthesize derivatives with electron-withdrawing (-NO2) or donating (-OCH3) groups.
  • DPPH assay : Measure radical scavenging efficiency (EC50) and correlate with Hammett σ values .
    • Finding : Electron-rich substituents enhance thiolate anion formation, improving radical neutralization .

Data Contradiction & Reproducibility

Q. Why do synthetic yields of this compound vary significantly across studies?

  • Critical factors :

  • Impurity in precursors : Commercial 1-benzothiophene derivatives often contain trace oxidants; purify via column chromatography before use .
  • Moisture sensitivity : Thiolation reagents (e.g., P4S10) degrade in humid conditions; use molecular sieves .
    • Reproducibility checklist : Document solvent dryness, reaction time, and quenching protocol .

Q. How to address conflicting cytotoxicity reports in cell-based assays?

  • Troubleshooting :

  • Cell line variability : Test across multiple lines (e.g., HEK293 vs. HepG2) due to thiol-specific metabolic pathways.
  • Thiol oxidation artifacts : Include reducing agents (e.g., DTT) in culture media to stabilize the compound .

Safety & Handling

Q. What protocols mitigate risks associated with this compound’s volatility and toxicity?

  • Safety measures :

  • Ventilation : Use fume hoods during synthesis; monitor airborne thiols with gas detectors.
  • PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure .
    • Waste disposal : Neutralize residual thiols with oxidizing agents (e.g., NaOCl) before disposal .

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